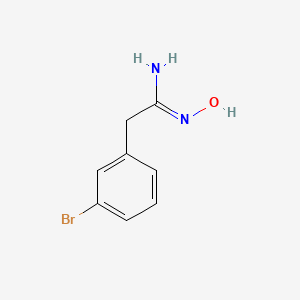

1-Bromo-3-(1-bromoethyl)benceno

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another method involves cobalt-catalyzed Diels-Alder cycloaddition, as well as iridium-mediated C-H activation for the synthesis of functionalized bis(trimethylsilyl)benzenes . Additionally, the synthesis of 1-bromo-1-lithioethene, a reagent that can undergo clean 1,2-addition with aldehydes and ketones, is reported, which could be relevant for the synthesis of substituted bromoethyl benzenes .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the potential for rotational isomers and conformational dynamics. For instance, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibits rotational isomerism at room temperature, which interconverts upon heating . Similarly, conformational studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene reveal a specific conformer where hydrogens are coplanar with the ring and directed toward the bromine .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For example, 1-bromo-1-lithioethene can be trapped with different electrophiles to yield various 1-substituted 1-bromoethene products . The bromo derivative from the synthesis of functionalized bis(trimethylsilyl)benzenes can undergo Suzuki reactions with phenylboronic acids . Additionally, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions with organometallic intermediates demonstrate the versatility of brominated benzenes in organometallic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine and other substituents. For example, the electrochemical studies of ethynylferrocene compounds indicate chemically reversible oxidations, which are influenced by the electronic properties of the iron(II) centers . The steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and the coalescence of peaks at elevated temperatures . Density functional theory (DFT) calculations can provide insights into the optimized structure, IR and NMR spectra, and electronic properties such as HOMO and LUMO energies, as demonstrated for 1-bromo-4-(3,7-dimethyloctyl)benzene .

Aplicaciones Científicas De Investigación

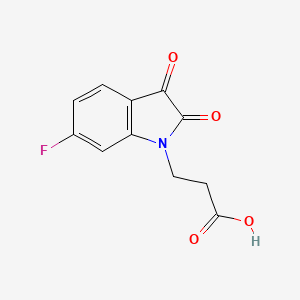

Polimerización Radical Controlada de Estireno

“1-Bromo-3-(1-bromoethyl)benceno” se ha empleado en la polimerización radical controlada de estireno . Este proceso se utiliza para crear una amplia gama de polímeros con propiedades específicas. El uso de “this compound” en este proceso ayuda a controlar el crecimiento de las cadenas de polímero, lo que permite un control preciso sobre el peso molecular y la distribución del polímero.

Esterificación Asimétrica del Ácido Benzoico

Este compuesto se ha utilizado en la esterificación asimétrica del ácido benzoico en presencia de una guanidina cíclica quiral . La esterificación asimétrica es un proceso clave en la producción de compuestos quirales, que son importantes en muchas áreas de la química, incluidos los productos farmacéuticos y la ciencia de los materiales.

Síntesis de Polímeros Terminados en Bromo

“this compound” también se ha utilizado como iniciador en la síntesis de poli-p-metoxiestireno y poliestireno terminados en bromo a través de la polimerización radical por transferencia de átomos . Este proceso se utiliza para crear polímeros con grupos finales específicos, que pueden utilizarse para modificar aún más los polímeros o para crear copolímeros de bloque.

Safety and Hazards

1-Bromo-3-(1-bromoethyl)benzene is classified as a danger under the GHS classification system. It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

1-Bromo-3-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or elimination reactions . These targets include various organic compounds, polymers, and biochemical entities.

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (1-Bromo-3-(1-bromoethyl)benzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Result of Action

The molecular and cellular effects of 1-Bromo-3-(1-bromoethyl)benzene’s action largely depend on the specific context of its use. In controlled radical polymerization of styrene, for example, it can lead to the formation of bromine-terminated polystyrene .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-(1-bromoethyl)benzene. For instance, its reactivity in electrophilic aromatic substitution reactions can be influenced by the presence of Lewis acids .

Propiedades

IUPAC Name |

1-bromo-3-(1-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQXKUFHSPYYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603803 | |

| Record name | 1-Bromo-3-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59770-98-8 | |

| Record name | 1-Bromo-3-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(1-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.